molecular formula C19H22N6O2 B10987207 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one

3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one

Cat. No.: B10987207
M. Wt: 366.4 g/mol
InChI Key: PJTLAINBNHMJSO-UHFFFAOYSA-N
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Description

    3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one: , is a synthetic organic compound.

  • Its chemical formula is C₂₄H₂₈N₆O₂ .
  • The compound features a triazolopyridazine ring fused with a piperazine moiety, along with a methoxy group.
  • MTDP exhibits potential pharmacological properties, making it an interesting subject for research.
  • Preparation Methods

      Synthetic Routes:

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      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Medicinal Chemistry:

      Anticancer Research:

      Other Fields:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Unique Features:

      Similar Compounds:

    : https://pubchem.ncbi.nlm.nih.gov/compound/3-6-Methoxy-1-2-4-triazolo-4-3-b-pyridazin-3-yl-1-4-phenylpiperazin-1-yl-propan-1-one : https://www.sciencedirect.com/science/article/pii/S002235491730070X : https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473656/ : https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473656/ : https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473656/

    Biological Activity

    The compound 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one is a novel derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.

    Chemical Structure and Properties

    The compound is characterized by a complex molecular structure that includes a triazolo-pyridazine moiety and a phenylpiperazine group. Its chemical formula is C19H22N4O2C_{19}H_{22}N_{4}O_{2}, with a molecular weight of approximately 342.41 g/mol. The structural representation can be summarized as follows:

    IUPAC Name 3(6methoxy[1,2,4]triazolo[4,3b]pyridazin3yl)1(4phenylpiperazin1yl)propan1one\text{IUPAC Name }3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one

    Research indicates that the compound exhibits significant inhibitory activity against various biological targets. Notably, it has been studied for its effects on the c-Met kinase , an important target in cancer therapy. In vitro studies have shown that this compound can inhibit c-Met kinase with an IC50 value of approximately 0.090μM0.090\mu M, comparable to known inhibitors like Foretinib .

    Cytotoxicity Studies

    The cytotoxic effects of the compound have been evaluated against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results from these studies are summarized in the table below:

    Cell LineIC50 Value (μM\mu M)Observations
    A5491.06 ± 0.16Significant cytotoxicity observed
    MCF-71.23 ± 0.18Moderate cytotoxicity
    HeLa2.73 ± 0.33Lower sensitivity compared to A549

    These findings suggest that the compound has potent anti-cancer properties, particularly against lung cancer cells .

    In Vivo Studies

    In vivo studies have further supported the efficacy of the compound. Animal models demonstrated that treatment with the compound led to reduced tumor growth and improved survival rates in mice bearing xenograft tumors derived from A549 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

    Case Studies

    Several case studies have highlighted the potential therapeutic applications of this compound:

    • Case Study on Lung Cancer : A study involving A549 xenografts showed that administration of the compound resulted in a significant reduction in tumor volume compared to control groups.
    • Case Study on Breast Cancer : MCF-7 cell line studies indicated that the compound could enhance the effects of standard chemotherapy agents, suggesting a synergistic effect .

    Safety Profile

    Preliminary toxicological assessments reveal that the compound exhibits a favorable safety profile at therapeutic doses. No significant adverse effects were noted in animal models at concentrations up to 750 mg/kg over four weeks .

    Properties

    Molecular Formula

    C19H22N6O2

    Molecular Weight

    366.4 g/mol

    IUPAC Name

    3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one

    InChI

    InChI=1S/C19H22N6O2/c1-27-18-9-7-16-20-21-17(25(16)22-18)8-10-19(26)24-13-11-23(12-14-24)15-5-3-2-4-6-15/h2-7,9H,8,10-14H2,1H3

    InChI Key

    PJTLAINBNHMJSO-UHFFFAOYSA-N

    Canonical SMILES

    COC1=NN2C(=NN=C2CCC(=O)N3CCN(CC3)C4=CC=CC=C4)C=C1

    Origin of Product

    United States

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